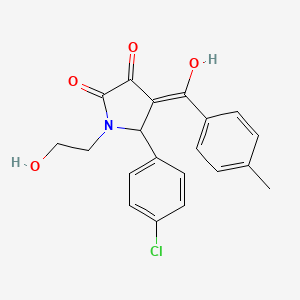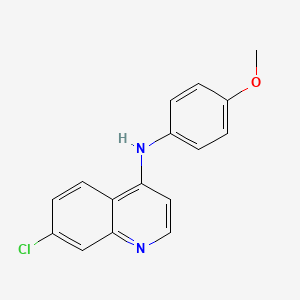
(4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{7-[(E)-2-(4-CHLOROPHENYL)-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}(CYCLOPROPYL)METHANONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a diazenyl linkage, and a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-[(E)-2-(4-CHLOROPHENYL)-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}(CYCLOPROPYL)METHANONE typically involves multiple steps:
Formation of the Chlorophenyl Group: This step involves the chlorination of a phenyl ring using reagents such as chlorine gas or thionyl chloride.
Diazenyl Linkage Formation: The diazenyl group is introduced through a diazotization reaction, where an amine group is converted to a diazonium salt, followed by coupling with an appropriate substrate.
Benzodioxin Ring Construction: The benzodioxin ring is formed through a cyclization reaction, often involving the condensation of a catechol derivative with a suitable aldehyde or ketone.
Final Coupling: The final step involves coupling the previously synthesized intermediates under specific conditions, such as using a base or a catalyst, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl linkage, leading to the formation of azo compounds.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or a catalyst.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, the compound’s potential bioactivity is of interest. It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of {7-[(E)-2-(4-CHLOROPHENYL)-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}(CYCLOPROPYL)METHANONE involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, affecting cellular redox balance. The chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their function. The benzodioxin ring can engage in π-π interactions with aromatic residues in biomolecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- {7-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}(CYCLOPROPYL)METHANONE
- {7-[(E)-2-(4-METHOXYPHENYL)-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}(CYCLOPROPYL)METHANONE
Uniqueness
The uniqueness of {7-[(E)-2-(4-CHLOROPHENYL)-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}(CYCLOPROPYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential bioactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H15ClN2O3 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
[6-[(4-chlorophenyl)diazenyl]-2,3-dihydro-1,4-benzodioxin-7-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C18H15ClN2O3/c19-12-3-5-13(6-4-12)20-21-15-10-17-16(23-7-8-24-17)9-14(15)18(22)11-1-2-11/h3-6,9-11H,1-2,7-8H2 |
InChI Key |
GSLANQZSOXUARP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC3=C(C=C2N=NC4=CC=C(C=C4)Cl)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11057564.png)
![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11057568.png)
![1,3,3-Trimethyl-8'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B11057570.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057576.png)
![1-Ethanone, 2-[1-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-1-phenyl-](/img/structure/B11057578.png)

![Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate](/img/structure/B11057588.png)
![N-(3-chloro-4-fluorophenyl)-N~2~-{[4-(propan-2-yl)phenyl]carbonyl}leucinamide](/img/structure/B11057589.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11057593.png)
![6-(3-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057602.png)
![3-(4-Fluorophenyl)-5-oxo-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11057603.png)
![4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11057620.png)
![5-([(4-Methoxyphenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11057628.png)
